N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
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Overview
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydrobenzo[b][1,4]dioxin, 1-methyl-1H-pyrrole, and pyrrolidine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24-8-4-5-16(24)17(25-9-2-3-10-25)14-22-20(26)21(27)23-15-6-7-18-19(13-15)29-12-11-28-18/h4-8,13,17H,2-3,9-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHMTKUFFYSRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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